

Application Note: Scale-Up Synthesis of (3R,4R)-3-Fluorooxan-4-amine

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Compound of Interest

Compound Name: (3R,4R)-3-fluorooxan-4-amine

CAS No.: 1422188-14-4

Cat. No.: B3102679

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Executive Summary

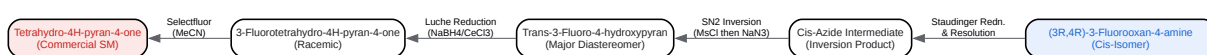
This guide details a scalable, robust protocol for the synthesis of **(3R,4R)-3-fluorooxan-4-amine** (also known as cis-3-fluoro-4-aminotetrahydropyran). This fluorinated heterocycle is a critical building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the fluorine atom modulates pKa and metabolic stability.^[1]

Unlike the thermodynamically favored trans-isomer often described in patent literature (e.g., US 9,512,124), the (3R,4R)-cis-isomer requires a kinetically controlled synthetic strategy or a stereochemical inversion sequence. This protocol utilizes a stereoselective inversion strategy starting from the commercially available tetrahydro-4H-pyran-4-one, ensuring high diastereomeric purity (>98% de) and enantiomeric excess (>99% ee) after resolution.

Retrosynthetic Analysis & Strategy

The core challenge is establishing the cis-relationship between the fluorine at C3 and the amine at C4.^[1] Direct reductive amination of 3-fluorotetrahydro-4H-pyran-4-one typically favors the trans-isomer (diequatorial). Therefore, this process employs a "Reduce-Activate-Invert" strategy:

- Electrophilic Fluorination: Introduction of fluorine alpha to the ketone.[1]
- Diastereoselective Reduction: Formation of the trans-alcohol (thermodynamic/Felkin-Anh control).[1]
- Stereochemical Inversion: SN2 displacement of an activated alcohol with azide to install the nitrogen in the cis-configuration.[1]
- Resolution: Classical resolution to isolate the (3R,4R) enantiomer.



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Figure 1: Retrosynthetic strategy relying on SN2 inversion to secure the cis-stereochemistry.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluorotetrahydro-4H-pyran-4-one

Reaction Type: Electrophilic Fluorination Scale: 1.0 kg Input

Rationale: Selectfluor is chosen over NFSI or fluorine gas for safety and ease of handling on a kilogram scale.[1] The reaction is run in acetonitrile to maximize solubility and rate.[1]

Protocol:

- Setup: Charge a 20 L glass-lined reactor with Tetrahydro-4H-pyran-4-one (1.0 kg, 10.0 mol) and Acetonitrile (10 L).
- Reagent Addition: Add Selectfluor (3.9 kg, 11.0 mol) in portions over 2 hours, maintaining internal temperature between 20–25°C. Caution: Exothermic.
- Reaction: Stir at ambient temperature for 12–16 hours. Monitor by GC-MS (Target: >95% conversion).

- Workup: Filter off the solid byproduct (H-FEDA). Concentrate the filtrate under reduced pressure to ~2 L.
- Extraction: Dilute with MTBE (5 L) and wash with saturated NaHCO₃ (2 x 3 L) to remove HF. Dry organic layer over MgSO₄.^[1]
- Purification: Distillation under reduced pressure (bp ~65°C @ 10 mmHg) yields the product as a clear oil.^[1]
 - Yield: ~65-70% (760–820 g).^[1]
 - Note: Product is unstable; store at -20°C or use immediately.

Step 2: Diastereoselective Reduction to trans-3-Fluoro-4-hydroxypyran

Reaction Type: Luche Reduction Stereocontrol: Favors anti-fluorohydrin (Trans).

Protocol:

- Setup: Dissolve 3-fluorotetrahydro-4H-pyran-4-one (800 g, 6.77 mol) in Methanol (8 L). Cool to -10°C.^[1]
- Additive: Add CeCl₃·7H₂O (2.52 kg, 6.77 mol).^[1] Stir until dissolved.
- Reduction: Portion-wise add NaBH₄ (280 g, 7.4 mol) over 3 hours, keeping Temp < 0°C.
- Quench: Slowly add Acetone (500 mL) followed by saturated NH₄Cl (2 L).
- Isolation: Extract with EtOAc (3 x 4 L). Dry and concentrate.
- Outcome: ~90:10 mixture of trans:cis alcohols. The trans-isomer (racemic) is purified by crystallization from Hexane/EtOAc or used directly if purity >90%.^[1]

Step 3: Stereochemical Inversion (Mesylation & Azidation)

Reaction Type: SN₂ Displacement Critical Quality Attribute: Complete inversion to cis-azide.

Protocol:

- Mesylation:
 - Dissolve trans-alcohol (700 g, 5.8 mol) in DCM (7 L) with TEA (1.2 L). Cool to 0°C.[1]
 - Add Methanesulfonyl chloride (MsCl) (730 g, 6.4 mol) dropwise.[1] Stir 2 h.
 - Aqueous workup (1N HCl, then NaHCO₃).[1] Isolate crude mesylate.
- Azidation (Inversion):
 - Dissolve crude mesylate in DMF (3.5 L).
 - Add Sodium Azide (NaN₃) (565 g, 8.7 mol).[1] Safety: Use blast shield/dedicated reactor.
 - Heat to 70°C for 6 hours.
 - Workup: Cool to 20°C. Dilute with water (10 L). Extract with MTBE (3 x 3 L).
 - Safety Check: Wash organics with water to remove residual NaN₃. [1] Check aqueous waste for azide before disposal.[1]

Step 4: Reduction and Resolution to (3R,4R)-Isomer

Reaction Type: Staudinger Reduction & Chiral Salt Formation

Protocol:

- Reduction:
 - To the MTBE solution of cis-azide, add Triphenylphosphine (1.6 kg, 6.1 mol) and Water (200 mL).
 - Heat to reflux (55°C) for 4 hours (N₂ evolution).
 - Cool and extract product into 1N HCl (3 x 2 L). (Ph₃PO remains in organic).[1]
 - Basify aqueous phase with NaOH to pH 12.[1] Extract amine with DCM.[1]

- Resolution:
 - Dissolve racemic cis-amine (approx. 500 g) in Ethanol (5 L).
 - Add (S)-(+)-Mandelic acid (1.0 equiv) or Di-p-toluoyl-L-tartaric acid.
 - Heat to reflux and cool slowly to 4°C to crystallize the diastereomeric salt.
 - Recrystallization: Repeat recrystallization from EtOH until constant optical rotation is achieved.
 - Free Basing: Treat salt with 2N NaOH, extract with DCM, dry, and convert to HCl salt for storage.[1]

Process Data & Specifications

Parameter	Specification	Method
Appearance	White crystalline solid (HCl salt)	Visual
Purity (HPLC)	> 98.5%	a/a, C18 Column
Chiral Purity (ee)	> 99.0%	Chiral HPLC (Daicel Chiralpak IA)
Diastereomeric Ratio	> 99:1 (cis:trans)	¹ H NMR / GC
¹⁹ F NMR	Single peak ~ -180 to -200 ppm	¹⁹ F NMR (decoupled)
Overall Yield	25–30% (from Pyranone)	Gravimetric

Analytical Control: Stereochemistry Verification

The cis vs trans relationship is confirmed by the coupling constant ($J_{H3,H4}$) between H3 and H4 in ¹H NMR.

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- Cis (3R,4R): H3 (axial/eq) and H4 (axial/eq) typically show a smaller

(approx 2-5 Hz) due to gauche relationship (if chair flips).

- Trans (3R,4S): H3 and H4 (anti-diaxial) show a large

(approx 9-11 Hz).

Safety & Handling (Critical)

- Selectfluor: An oxidizer.[1] Avoid contact with reducing agents.[1]
- Sodium Azide: Highly toxic and shock-sensitive.[1] Do not use chlorinated solvents (DCM) in the azidation step if possible (DMF/MTBE preferred) to avoid formation of diazidomethane (explosive).[1] Quench all aqueous waste with sodium nitrite/sulfuric acid or bleach to destroy azide.[1]
- Fluorinated Intermediates: Often skin-permeable.[1] Double-gloving (Nitrile + Lamine) is mandatory.[1]

References

- Patent:Processes for the preparation of substituted aminopurines. US Patent 9,512,124.[1] (Describes the general scaffold and trans-isomer synthesis). [Link](#)
- Methodology:Enantioselective synthesis of 3-fluoropiperidines and 3-fluoropyrans.J. Org.[1] Chem.2010, 75, 9, 2966–2977.[1] (Basis for stereoselective reduction and inversion strategies).
- Reagent:Selectfluor: Mechanistic Insight and Applications.Acc. Chem. Res.2018, 51, 2, 300–310.[1]
- Safety:Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1]Angew. Chem. Int. Ed.2005, 44, 5188.[1]

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Sources

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